

Application Note: DS-1211 as a Potent and Selective TNAP Inhibitor

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Compound of Interest		
Compound Name:	M-1211	
Cat. No.:	B15568950	Get Quote

Introduction

DS-1211 is a novel, orally bioavailable small molecule that acts as a potent and selective inhibitor of tissue-nonspecific alkaline phosphatase (TNAP).[1][2][3] TNAP is a crucial enzyme that regulates bone metabolism and the extracellular levels of pyrophosphate (PPi), a potent inhibitor of soft tissue calcification. By inhibiting TNAP, DS-1211 increases plasma PPi levels, offering a promising therapeutic strategy for disorders characterized by ectopic calcification, such as pseudoxanthoma elasticum (PXE).[1][3]

Mechanism of Action

DS-1211 exhibits an uncompetitive mode of inhibition towards TNAP.[1] This signifies that DS-1211 binds to the enzyme-substrate complex. Consequently, an increase in the concentration of DS-1211 leads to a decrease in both the maximum reaction velocity (Vmax) and the Michaelis constant (Km).[1] This specific inhibitory mechanism underlies its potent and selective action against TNAP.[1]

Data Presentation

Table 1: In Vitro Inhibitory Profile of DS-1211 against Human TNAP



Parameter	Description	Reference
Inhibition Mode	Uncompetitive	[1]
Effect on Vmax	Decreases as DS-1211 concentration increases	[1]
Effect on Km	Decreases as DS-1211 concentration increases	[1]

Table 2: Pharmacodynamic Effects of DS-1211 in Preclinical Models of Pseudoxanthoma Elasticum (PXE)

Animal Model	Treatment Group	Key Outcomes	Reference
KK/HIJ mice	DS-1211	Showed a dose- dependent inhibition of plasma alkaline phosphatase (ALP) activity and prevented the progression of	[3]
		ectopic calcification.	
ABCC6-/- mice	DS-1211	Demonstrated a dose-dependent inhibition of plasma ALP activity, a dose-dependent increase in plasma PPi and pyridoxal 5'-phosphate (PLP), and prevented the progression of ectopic calcification.	[3]

Experimental Protocols In Vitro TNAP Inhibition Assay



This protocol details the methodology to characterize the inhibitory effect of DS-1211 on recombinant human TNAP.

Materials:

- Recombinant human TNAP enzyme
- DS-1211 compound
- Assay Buffer: 0.88 M Tris—HCl (pH 9.8), 1 M diethanolamine, 1 mM MgCl₂, 0.02 mM ZnCl₂,
 0.01% Tween 20.[1]
- Substrate: p-Nitrophenyl phosphate (pNPP) solution (1.15 mg/mL stock, serially diluted).[1]
- 96-well microplate
- Microplate reader

Procedure:

- Prepare the TNAP enzyme solution by diluting the recombinant enzyme 3,000-fold in the assay buffer.[1]
- Prepare a series of pNPP substrate concentrations via serial dilution.[1]
- Dispense the TNAP enzyme solution into the wells of a 96-well microplate.
- Add varying concentrations of DS-1211 to the designated wells. A control group without DS-1211 should be included.
- Initiate the enzymatic reaction by adding the different concentrations of the pNPP substrate solution to the wells.
- Incubate the microplate at a controlled temperature for a defined duration.
- Measure the absorbance at a suitable wavelength to quantify the production of p-nitrophenol.



 Analyze the resulting data using Lineweaver-Burk plots to ascertain the mode of inhibition and the effects on Km and Vmax.[1]

Quantification of Plasma Pyrophosphate (PPi)

This protocol outlines the procedure for measuring plasma PPi concentrations in preclinical models treated with DS-1211.

Materials:

- Plasma samples
- Assay Mixture: 2 mM MgCl₂, 1 M HEPES buffer, 684 μg/mL adenosine 5'-phosphosulfate sodium salt, and distilled water.[3]
- ATP sulfurylase.[3]
- Centrifuge
- Incubator or heating block

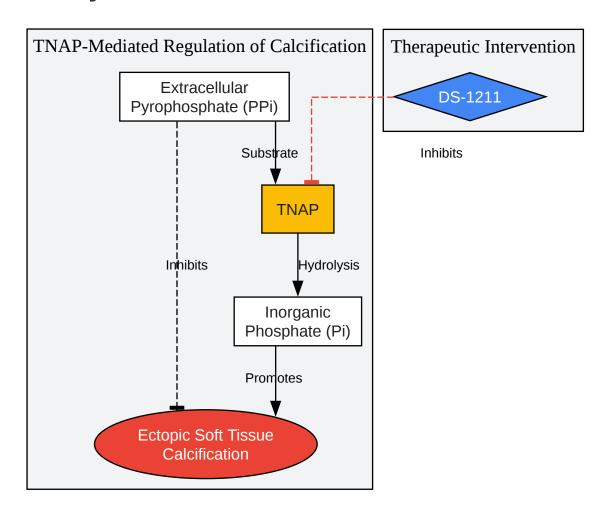
Procedure:

- Prepare two sets of the assay mixture: one containing ATP sulfurylase (+ ATP_sul) and one without (- ATP_sul).[3]
- Mix the plasma samples with each of the two assay mixtures.[3]
- · Centrifuge the mixtures.
- Incubate the samples at 37°C for 30 minutes.[3]
- Terminate the reaction by heating the samples at 90°C for 10 minutes.
- Centrifuge the samples at 3,000 rpm for 20 minutes.[3]
- Quantify the ATP concentration in the supernatant using a suitable commercial assay kit.



 Calculate the PPi concentration based on the difference in ATP levels between the +ATP_sul and -ATP_sul samples.

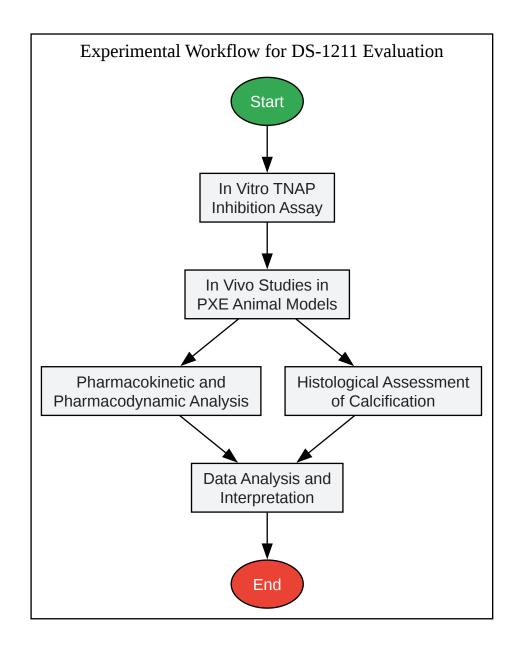
Mandatory Visualizations



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Caption: DS-1211 mechanism of action in TNAP inhibition.





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Caption: Workflow for preclinical evaluation of DS-1211.

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